Cas no 1935341-05-1 (5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

5-Amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid is a versatile heterocyclic building block with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive bromomethyl group, a cyano substituent, and a carboxylic acid functionality, enabling diverse derivatization pathways. Its thiophene core contributes to electron-rich properties, making it valuable for constructing conjugated systems or bioactive molecules. The presence of multiple reactive sites allows for selective modifications, facilitating applications in medicinal chemistry, materials science, and agrochemical development. This intermediate is particularly useful in the synthesis of thiophene-based scaffolds, where its structural features enhance molecular diversity and functional group compatibility. High purity and stability ensure reliable performance in demanding synthetic workflows.
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid structure
1935341-05-1 structure
Product name:5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
CAS No:1935341-05-1
MF:C7H5BrN2O2S
MW:261.095799207687
CID:5192332
PubChem ID:131066777

5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-amino-3-(bromomethyl)-4-cyano-
    • 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
    • Inchi: 1S/C7H5BrN2O2S/c8-1-3-4(2-9)6(10)13-5(3)7(11)12/h1,10H2,(H,11,12)
    • InChI Key: SQKXMPIIMTWTJV-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC(N)=C(C#N)C=1CBr

5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-143560-2.5g
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
2.5g
$1568.0 2023-05-25
Enamine
EN300-143560-10.0g
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
10g
$3438.0 2023-05-25
Enamine
EN300-143560-10000mg
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
10000mg
$3438.0 2023-09-29
Enamine
EN300-143560-1000mg
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
1000mg
$800.0 2023-09-29
Enamine
EN300-143560-0.25g
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
0.25g
$735.0 2023-05-25
Enamine
EN300-143560-1.0g
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
1g
$800.0 2023-05-25
Enamine
EN300-143560-0.05g
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
0.05g
$671.0 2023-05-25
Enamine
EN300-143560-0.1g
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
0.1g
$703.0 2023-05-25
Enamine
EN300-143560-500mg
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
500mg
$768.0 2023-09-29
Enamine
EN300-143560-50mg
5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid
1935341-05-1
50mg
$671.0 2023-09-29

Additional information on 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid

Recent Advances in the Application of 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid (CAS: 1935341-05-1) in Chemical Biology and Pharmaceutical Research

5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid (CAS: 1935341-05-1) has emerged as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Recent studies have highlighted its utility in the development of small molecule inhibitors targeting various disease pathways, particularly in oncology and infectious diseases. This compound's unique structural features, including the reactive bromomethyl group and the electron-withdrawing cyano and carboxylic acid functionalities, make it a versatile building block for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid as a precursor for the synthesis of thienopyrimidine derivatives. These derivatives demonstrated potent inhibitory activity against epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer. The bromomethyl group proved particularly valuable for further functionalization through nucleophilic substitution reactions, enabling the introduction of various pharmacophores to optimize drug-like properties.

Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where this compound served as a scaffold for developing novel antimicrobial agents. The research team successfully modified the thiophene core to create analogs with enhanced activity against drug-resistant bacterial strains. Molecular docking studies revealed that the cyano group at the 4-position plays a crucial role in binding to bacterial DNA gyrase, while the carboxylic acid moiety improves water solubility and pharmacokinetic properties.

The compound's potential in targeted drug delivery systems has also been explored. A recent patent application (WO2023056123) describes its conjugation with antibody-drug conjugates (ADCs) for cancer therapy. The bromomethyl group facilitates stable linkage to monoclonal antibodies, while the thiophene core maintains the drug's cytotoxic activity after intracellular release. This approach has shown promising results in preclinical models of HER2-positive breast cancer.

From a synthetic chemistry perspective, several innovative methodologies have been developed to optimize the production of 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid. A 2024 paper in Organic Process Research & Development presents a continuous flow synthesis route that improves yield (up to 78%) and purity (>99%) while reducing hazardous waste generation compared to traditional batch processes. This advancement addresses previous challenges in scaling up production for pharmaceutical applications.

Ongoing research continues to uncover new applications for this versatile compound. Current investigations focus on its potential in developing covalent inhibitors for challenging targets like KRAS mutants and SARS-CoV-2 main protease. The compound's ability to form stable covalent bonds with biological nucleophiles, combined with its favorable physicochemical properties, positions it as a valuable tool in modern drug discovery campaigns.

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